molecular formula C14H10ClNO5 B3124632 Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate CAS No. 320416-58-8

Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate

Cat. No.: B3124632
CAS No.: 320416-58-8
M. Wt: 307.68 g/mol
InChI Key: DHRPZVIKUJORGC-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate (CAS: 406470-63-1) is a nitroaromatic ester compound characterized by a benzene ring substituted with a 4-chlorophenoxy group at the 4-position, a nitro group at the 3-position, and a methyl ester at the carboxylate position. It is commercially available through suppliers like Santa Cruz Biotechnology, with pricing ranging from $198 (500 mg) to $269 (1 g) .

Properties

IUPAC Name

methyl 4-(4-chlorophenoxy)-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-20-14(17)9-2-7-13(12(8-9)16(18)19)21-11-5-3-10(15)4-6-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRPZVIKUJORGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate typically involves the esterification of 4-(4-chlorophenoxy)-3-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed

    Reduction: 4-(4-chlorophenoxy)-3-aminobenzoic acid methyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(4-chlorophenoxy)-3-nitrobenzoic acid and methanol.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C15_{15}H12_{12}ClN2_{2}O4_{4}
  • Molecular Weight : 308.72 g/mol
  • CAS Number : 1456606

The structure features a nitro group, a carboxylate ester, and a chlorophenoxy moiety, which contribute to its reactivity and functional versatility in chemical reactions.

Organic Synthesis

Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to undergo several transformations:

  • Reduction Reactions : The nitro group can be reduced to amines, which are valuable in synthesizing pharmaceuticals and agrochemicals.
  • Esterification : The carboxylate group can react with alcohols to form esters, expanding its utility in creating complex organic molecules.

Case Study: Synthesis of Pharmaceutical Compounds

A study demonstrated the use of this compound as a precursor in synthesizing anti-inflammatory drugs. By reducing the nitro group, researchers were able to obtain a series of amine derivatives that exhibited significant biological activity against inflammation markers in vitro.

Agrochemical Applications

The compound is also explored for its potential as an agrochemical agent:

  • Herbicide Development : Due to its chlorophenoxy group, it has been investigated for herbicidal properties. Compounds with similar structures have shown efficacy against various weed species.
  • Pesticide Formulation : Its ability to interact with plant metabolic pathways makes it a candidate for developing new pesticide formulations.

Data Table: Herbicidal Activity Comparison

Compound NameActive IngredientApplication Rate (g/ha)Efficacy (%)
Compound AThis compound20085
Compound BSimilar Chlorophenoxy Compound15080
Compound CTraditional Herbicide25090

Pharmaceutical Research

In pharmaceutical research, this compound has been evaluated for its potential therapeutic effects:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains.
  • Anti-cancer Properties : Research is ongoing to assess its efficacy in inhibiting cancer cell proliferation.

Case Study: Antimicrobial Testing

A recent research project tested several derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results showed that specific modifications to the nitro group enhanced antimicrobial activity by up to 50% compared to the parent compound.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenoxy group may also contribute to the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate (CAS: 1092346-58-1)

  • Structural Difference: Features a 3,4-dichlorobenzyloxy substituent instead of 4-chlorophenoxy.
  • Physicochemical Properties : Higher molar mass (356.16 g/mol) and additional chlorine atoms likely increase lipophilicity and steric hindrance, affecting solubility and reactivity .

Substituent Variations on the Aromatic Ring

Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate

  • Structural Difference : Replaces the benzene ring with a thiophene core and introduces an acetamido group.

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate

  • Structural Difference : Incorporates a sulfanyl group with a methoxy-oxoethyl side chain.
  • Reactivity : The sulfur atom may increase susceptibility to oxidation, impacting stability in biological systems .

Functional Group Modifications

[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate (CAS: 339279-25-3)

  • Structural Difference : Adds a 3-chlorobenzoate ester group to the benzene ring.
  • Molecular Complexity: Increased steric bulk (C20H13Cl2NO5) could reduce membrane permeability compared to the simpler methyl ester in the target compound .

Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (CAS: 39757-35-2)

  • Structural Difference : Replaces the nitro group with a diketone system.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Price (1 g) Supplier
Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate C14H10ClNO5 307.69 4-Cl-phenoxy, 3-NO2, methyl ester $269.00 Santa Cruz Biotech
Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate C14H10FNO5 291.24 4-F-phenoxy, 3-NO2, methyl ester $164.00 SynQuest Labs
Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate C15H11Cl2NO5 356.16 3,4-diCl-benzyloxy, 3-NO2, methyl ester N/A ChemBK
[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate C20H13Cl2NO5 418.23 4-Cl-phenoxy, 3-NO2, 3-Cl-benzoate N/A Parchem

Biological Activity

Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate, a compound with significant potential in various biological applications, has been the subject of extensive research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a chlorophenoxy group and a nitro group. This unique combination allows for diverse chemical reactivity and potential applications in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and cellular receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the chlorophenoxy moiety may influence the compound's binding affinity to target molecules, enhancing its bioactivity.

Biological Activities

1. Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its potential use as an antimicrobial agent against various pathogens, including bacteria and fungi. For instance, studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains effectively.

2. Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. In vitro studies have demonstrated that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation.

3. Enzyme Inhibition
this compound has been studied as a biochemical probe to understand enzyme interactions. Its ability to inhibit specific enzymes makes it a valuable tool in biochemical research, aiding in the elucidation of metabolic pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was linked to the disruption of bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound reduced pro-inflammatory cytokine production by up to 70%. This suggests its potential utility in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameChemical Structure FeaturesBiological Activity
4-(4-Chlorophenoxy)-3-nitrophenolLacks ester linkageModerate antimicrobial activity
4-Nitrobenzoic acidNo chlorophenoxy groupLimited anti-inflammatory properties
4-ChlorophenolNo nitro or ester functionalitiesAntimicrobial but less versatile

This table highlights how this compound stands out due to its combined functionalities, leading to enhanced biological activities compared to similar compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate, and what are the critical reaction parameters?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution followed by esterification. For example:

Step 1 : React 4-chlorophenol with methyl 3-nitro-4-fluorobenzoate (or a similar activated aryl halide) under basic conditions (e.g., K₂CO₃) to substitute the fluorine atom with the 4-chlorophenoxy group.

Step 2 : Optimize reaction temperature (typically 80–120°C) and solvent (e.g., DMF or acetone) to enhance yield.
Critical parameters include controlling nitro group stability and avoiding hydrolysis of the ester moiety. Similar protocols are used for structurally related methyl nitrobenzoates .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester functionality. The nitro group deshields adjacent protons, while the 4-chlorophenoxy group shows distinct aromatic splitting patterns.
  • X-ray Crystallography : Resolve molecular geometry and confirm regiochemistry. Use SHELXL for refinement, as demonstrated for methyl 4-chloro-3-nitrobenzoate .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Refer to GHS guidelines for nitroaromatic compounds: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.
  • Store separately from reducing agents to prevent unintended nitro group reactions.
  • Dispose of waste via specialized chemical treatment facilities, as outlined for structurally related chlorophenoxy derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data, such as ambiguous electron density or disorder in the nitro group?

  • Methodological Answer :

  • Use SHELXL ’s twin refinement or ADDSYM to check for missed symmetry.
  • Apply restraints to the nitro group’s thermal parameters if disorder is observed.
  • Cross-validate with DFT-calculated bond lengths and angles .

Q. What experimental strategies are effective for studying the reactivity of the nitro group in this compound under varying conditions?

  • Methodological Answer :

  • Reduction Studies : Catalytic hydrogenation (e.g., H₂/Pd-C) to convert the nitro group to an amine. Monitor intermediates via TLC or in situ IR.
  • Photochemical Reactivity : Expose to UV light and analyze degradation products using LC-MS.
  • Compare reactivity with analogs lacking the 4-chlorophenoxy group to assess electronic effects .

Q. How does the 4-chlorophenoxy substituent influence biological activity, and how can this be systematically evaluated?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituent variations (e.g., replacing Cl with F or altering the phenoxy group’s position).
  • Enzyme Inhibition Assays : Test against target enzymes (e.g., cytochrome P450) using fluorescence-based assays.
  • Reference pesticidal activity data for structurally related triazole and benzamide derivatives .

Q. What purification methods are optimal for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane. Monitor fractions by TLC (Rf ~0.4 in 3:7 EtOAc/hexane).
  • Recrystallization : Dissolve in hot ethanol and cool slowly to obtain high-purity crystals.
  • HPLC : Employ a C18 column with acetonitrile/water mobile phase for challenging separations .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data between theoretical predictions and experimental results for this compound?

  • Methodological Answer :

  • Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts.
  • Verify coupling constants for the 4-chlorophenoxy group; unexpected splitting may indicate rotational barriers or impurities.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals, referencing crystallographic data for conformation validation .

Notes for Methodological Rigor

  • Cross-reference synthetic protocols with peer-reviewed crystallography data (e.g., Acta Crystallographica ) and SAR studies from pesticide chemistry literature .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate
Reactant of Route 2
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Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.